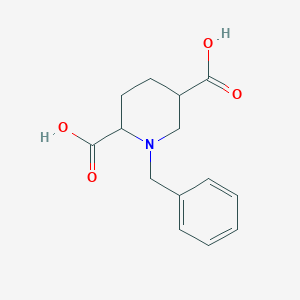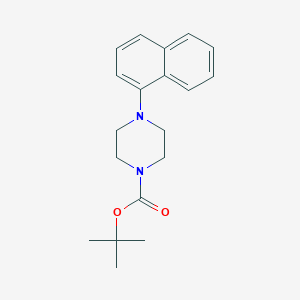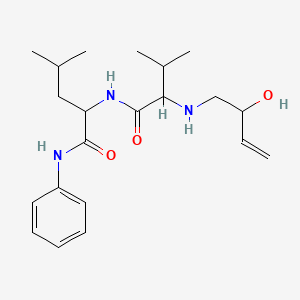![molecular formula C15H21Cl2N B13708121 1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a 3,5-dichlorophenyl group and a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3,5-dichlorophenylmagnesium bromide with cyclobutanone to form the cyclobutyl intermediate. This intermediate is then subjected to reductive amination with 3-methyl-1-butylamine under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine
- 1-[1-(3,5-Dichlorophenyl)cyclohexyl]-3-methyl-1-butylamine
Uniqueness
1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the 3,5-dichlorophenyl group
Eigenschaften
Molekularformel |
C15H21Cl2N |
|---|---|
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
1-[1-(3,5-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21Cl2N/c1-10(2)6-14(18)15(4-3-5-15)11-7-12(16)9-13(17)8-11/h7-10,14H,3-6,18H2,1-2H3 |
InChI-Schlüssel |
CVPPVROKTKYCJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)


![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)




![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)


![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)
